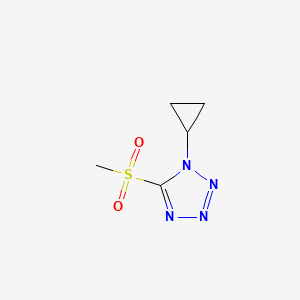
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole
Descripción general
Descripción
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C5H8N4O2S and its molecular weight is 188.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antimicrobial Activity
CPT has been investigated for its antimicrobial properties. A study indicated that derivatives of tetrazole compounds exhibit significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This makes CPT a candidate for developing new antibiotics to combat resistant bacterial strains .
Anti-inflammatory Effects
Research has shown that tetrazole derivatives can possess anti-inflammatory properties. In vitro studies demonstrated that CPT could inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Cancer Research
CPT has been explored as a potential anticancer agent. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death. This property positions CPT as a candidate for further investigation in cancer therapeutics .
Agricultural Applications
Pesticide Development
CPT and its derivatives have shown promise in agricultural applications, particularly as pesticide agents. The compound's ability to disrupt essential biological processes in pests has been documented, suggesting its utility in developing environmentally friendly pesticides that target specific pests without harming beneficial insects .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Study : A recent study published in a peer-reviewed journal evaluated the effectiveness of CPT against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at low concentrations of CPT, indicating its potential as a new antimicrobial agent .
- Inflammation Research : In vitro experiments conducted on human macrophages demonstrated that CPT significantly decreased the levels of TNF-alpha and IL-6, key markers of inflammation. This suggests that CPT could be developed into a therapeutic agent for chronic inflammatory conditions .
- Agricultural Application : Field trials conducted to assess the efficacy of CPT-based pesticides revealed a substantial reduction in pest populations compared to untreated controls. This highlights the compound's potential as an effective and sustainable alternative to conventional pesticides .
Propiedades
IUPAC Name |
1-cyclopropyl-5-methylsulfonyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-12(10,11)5-6-7-8-9(5)4-2-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPOYAYBQNVHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















